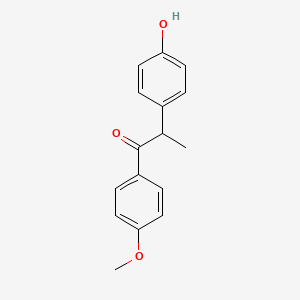
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- is an organic compound known for its unique chemical structure and properties. This compound features a propanone backbone with hydroxy and methoxy phenyl groups attached, making it a versatile molecule in various chemical reactions and applications.
Méthodes De Préparation
The synthesis of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- typically involves the reaction of 4-hydroxybenzaldehyde with 4-methoxyacetophenone under specific conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium hydroxide, and the mixture is heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogens or other electrophiles, forming halogenated or alkylated derivatives.
Common reagents and conditions used in these reactions include acidic or basic environments, specific temperatures, and solvents like ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- has a wide range of scientific research applications:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential therapeutic applications, such as in the development of new drugs or treatments for various diseases.
Industry: The compound is used in the production of polymers, resins, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant properties may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound’s effects on biological systems are mediated through its interaction with cellular receptors and enzymes, leading to various biochemical responses.
Comparaison Avec Des Composés Similaires
1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- can be compared with similar compounds such as:
4-Hydroxyacetophenone: Shares a similar phenolic structure but lacks the methoxy group.
4-Methoxybenzaldehyde: Contains a methoxy group but differs in the aldehyde functional group.
Vanillin: A well-known compound with both hydroxy and methoxy groups, but with an aldehyde group instead of a ketone.
The uniqueness of 1-Propanone, 2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)- lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
25017-89-4 |
|---|---|
Formule moléculaire |
C16H16O3 |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-(4-hydroxyphenyl)-1-(4-methoxyphenyl)propan-1-one |
InChI |
InChI=1S/C16H16O3/c1-11(12-3-7-14(17)8-4-12)16(18)13-5-9-15(19-2)10-6-13/h3-11,17H,1-2H3 |
Clé InChI |
RQEKWXGYMFYNHH-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=C(C=C1)O)C(=O)C2=CC=C(C=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



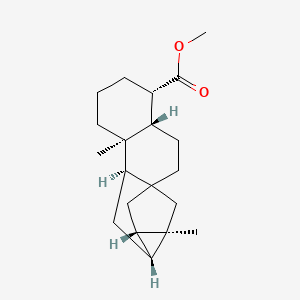

![[(3-Chloro-4-nitrophenyl)imino]diethane-2,1-diyl dimethanesulfonate](/img/structure/B14703627.png)
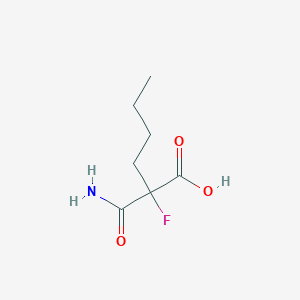
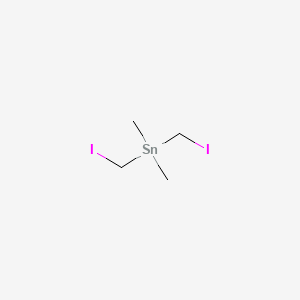
![N'-Bicyclo[2.2.1]heptan-2-yl-N,N-diethylurea](/img/structure/B14703641.png)
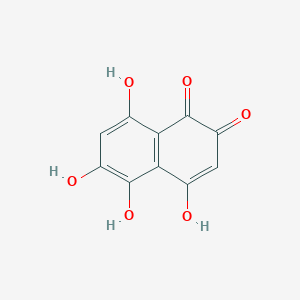

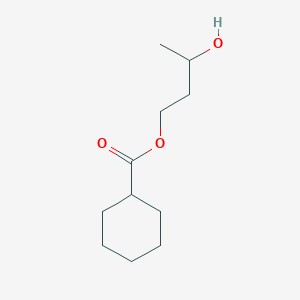

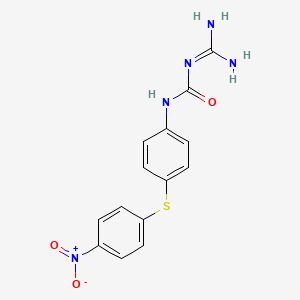
![(5,9,10-Trimethoxy-2,2-dimethyl-12-oxo-3,4-dihydro-2h,12h-pyrano[2,3-a]xanthen-11-yl)acetaldehyde](/img/structure/B14703692.png)
![21-[6-(Methylsulfanyl)-7h-purin-7-yl]pregn-4-ene-3,20-dione](/img/structure/B14703699.png)
